4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
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Overview
Description
The compound “4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with a methyl group at the 5-position and a [(2-Chlorophenoxy)methyl] group at the 4-position .
Scientific Research Applications
1. Synthesis and Structural Studies
The compound has been studied for its synthesis and structural properties. Researchers have explored controlled isomerization processes for creating derivatives of isoxazole-4-carboxylic acid. For instance, Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization, facilitated by Fe(II)-catalyzed reactions (Serebryannikova et al., 2019). Additionally, Jezierska et al. (2003) conducted experimental and theoretical structural studies on a related isoxazole derivative, which showed promising immunological activity (Jezierska et al., 2003).
2. Polymer Chemistry
In the field of polymer chemistry, Kricheldorf and Thomsen (1992) researched thermotropic polyesters based on derivatives of benzoxazole-5-carboxylic acid. They explored the synthesis of these polyesters and their potential applications in materials science (Kricheldorf & Thomsen, 1992).
3. Biochemistry and Medicinal Chemistry
Research has also been conducted in the realm of biochemistry and medicinal chemistry. For example, the work by Alexiou and Demopoulos (2010) explored a series of sulfonamides as aldose reductase inhibitors with antioxidant activity, highlighting the potential therapeutic applications of these compounds (Alexiou & Demopoulos, 2010).
4. Environmental Chemistry
Brillas et al. (2003) studied the electrochemical degradation of chlorophenoxy and chlorobenzoic herbicides, which is relevant for environmental chemistry and pollution control (Brillas et al., 2003).
Mechanism of Action
Target of Action
It’s structurally similar to 2-methyl-4-chlorophenoxyacetic acid (mcpa), a widely used phenoxy herbicide . MCPA acts as an auxin, a type of plant growth hormone .
Mode of Action
Auxins are plant hormones that regulate a wide range of growth and behavioral processes in plants’ life cycles, including cell elongation, cell division, and differentiation .
Biochemical Pathways
Mcpa, a structurally similar compound, affects the normal growth and development of plants by mimicking the natural plant hormone auxin . This leads to uncontrolled growth and eventually plant death, particularly in broadleaf plants .
Result of Action
Based on its structural similarity to mcpa, it might cause uncontrolled growth in plants, leading to their death .
Properties
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-7-8(11(12(15)16)14-18-7)6-17-10-5-3-2-4-9(10)13/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXQIXVPWCUTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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